5-(3-Bromophenyl)-1H-tetrazole

Catalog No.
S676810
CAS No.
3440-99-1
M.F
C7H5BrN4
M. Wt
225.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Bromophenyl)-1H-tetrazole

CAS Number

3440-99-1

Product Name

5-(3-Bromophenyl)-1H-tetrazole

IUPAC Name

5-(3-bromophenyl)-2H-tetrazole

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

InChI

InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

InChI Key

UVKPUDRFBHSFJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NNN=N2

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNN=N2

Synthesis:

5-(3-Bromophenyl)-1H-tetrazole is an organic molecule synthesized through various methods, including the cyclization of amidines with nitriles in the presence of a dehydrating agent like phosphorus pentachloride [].

Potential Applications:

Research into 5-(3-Bromophenyl)-1H-tetrazole is ongoing, and its potential applications in scientific research are still being explored. Here are some areas of current investigation:

  • Pharmaceutical research: Studies suggest that 5-(3-Bromophenyl)-1H-tetrazole may exhibit anticonvulsant and antibacterial properties []. However, further research is needed to determine its efficacy and safety in these contexts.
  • Material science: This molecule's unique structure and properties have potential applications in the development of new materials, such as energetic materials (explosives and propellants) or flame retardants.

5-(3-Bromophenyl)-1H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring and a bromophenyl substituent. Its molecular formula is C₇H₅BrN₄, and it has a molecular weight of approximately 225.05 g/mol. The compound typically appears as a solid with a melting point around 269 °C, and it has been noted to cause skin and eye irritation upon contact . Tetrazoles, including this compound, are recognized for their diverse chemical properties and biological activities, making them significant in various fields of research.

  • Skin and eye irritation: Tetrazoles may cause irritation upon contact.
  • Respiratory issues: Inhalation of tetrazole dust or fumes can be harmful.

Safety Information Sources:

  • Safety Data Sheet for 5-(3-Bromophenyl)-1H-tetrazole

The chemistry of 5-(3-Bromophenyl)-1H-tetrazole involves several notable reactions:

  • Cycloaddition Reactions: The synthesis of tetrazoles often involves cycloaddition reactions, particularly the [3+2] cycloaddition of nitriles with sodium azide. This reaction can be catalyzed by various metal complexes, such as copper(II) salts, which enhance the efficiency and yield of the product .
  • Substitution Reactions: The bromine atom in the 3-bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. This property is utilized in synthesizing derivatives with enhanced biological or chemical properties.

5-(3-Bromophenyl)-1H-tetrazole exhibits significant biological activity, particularly in pharmacology:

  • Antimicrobial Properties: Compounds containing tetrazole rings have shown antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
  • Anticancer Activity: Some studies suggest that tetrazoles may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth .
  • Neuroprotective Effects: Research indicates that certain tetrazole derivatives can provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of 5-(3-Bromophenyl)-1H-tetrazole can be achieved through various methods:

  • One-Pot Synthesis: A common approach involves a one-pot reaction where a nitrile reacts with sodium azide under acidic conditions, often facilitated by metal catalysts like copper(II) complexes. This method yields high purity and efficiency .
  • Multicomponent Reactions: Recent advances have introduced multicomponent reactions that combine aldehydes, hydroxylamine hydrochloride, and sodium azide to form tetrazoles in an environmentally friendly manner .
  • Catalytic Methods: Utilizing catalysts such as indium(III) chloride or palladium complexes has been reported to enhance the synthesis process, allowing for milder reaction conditions and better yields .

5-(3-Bromophenyl)-1H-tetrazole finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a scaffold for drug development targeting infectious diseases and cancer therapy .
  • Material Science: Tetrazoles are used in creating polymers and materials with specific properties due to their unique chemical structure .
  • Agriculture: Some derivatives are investigated for their potential use as agrochemicals or pesticides due to their antifungal properties .

Studies on the interactions of 5-(3-Bromophenyl)-1H-tetrazole with biological targets are crucial for understanding its pharmacological potential:

  • Enzyme Inhibition: Research has shown that certain tetrazole derivatives inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in managing diseases such as diabetes or cancer .
  • Receptor Binding Studies: Investigations into how these compounds bind to specific receptors provide insights into their mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 5-(3-Bromophenyl)-1H-tetrazole. Here are some notable examples:

Compound NameStructureUnique Features
5-(4-Bromophenyl)-1H-tetrazoleC₇H₅BrN₄Similar brominated structure; different phenyl position.
5-(Phenyl)-1H-tetrazoleC₇H₈N₄Lacks halogen substitution; used for different biological assays.
5-(Trifluoromethylphenyl)-1H-tetrazoleC₈H₄F₃N₄Incorporates trifluoromethyl group; enhances lipophilicity.

5-(3-Bromophenyl)-1H-tetrazole is unique due to its specific bromine substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to its analogs. The presence of bromine may enhance its interaction with biological targets due to increased electrophilicity and steric effects.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(3-Bromophenyl)-1H-tetrazole

Dates

Modify: 2023-08-15

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